Bicyclo[1.1.1]pentane-2-carbaldehyde
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Overview
Description
Bicyclo[1.1.1]pentane-2-carbaldehyde is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure, which consists of a bicyclo[1.1.1]pentane core with an aldehyde functional group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-2-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane-2-carbaldehyde may involve scalable methods such as carbene insertion or radical addition, which are practical and efficient for large-scale synthesis . These methods allow for the installation of various functional groups at the bridgehead positions, making the compound versatile for further functionalization .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards different reagents and conditions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include bicyclo[1.1.1]pentane-2-carboxylic acid (oxidation), bicyclo[1.1.1]pentane-2-methanol (reduction), and various substituted bicyclo[1.1.1]pentane derivatives (substitution) .
Scientific Research Applications
Bicyclo[1.1.1]pentane-2-carbaldehyde has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-2-carbaldehyde involves its interaction with molecular targets through its strained bicyclic structure. This strain allows the compound to undergo reactions that are not typically observed with less strained molecules . The aldehyde group can form covalent bonds with nucleophilic sites on biological targets, leading to various biological effects . Additionally, the bicyclo[1.1.1]pentane core can serve as a rigid scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-2-carbaldehyde can be compared with other similar compounds such as:
Cubane: Another highly strained bicyclic compound with a cubic structure.
Bicyclo[2.2.2]octane: A less strained bicyclic compound with a larger ring system.
[1.1.1]Propellane: The precursor to bicyclo[1.1.1]pentane, which undergoes nucleophilic or radical addition to form the bicyclo[1.1.1]pentane core.
The uniqueness of this compound lies in its combination of a highly strained bicyclic core with an aldehyde functional group, making it a versatile and valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H8O |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O/c7-3-6-4-1-5(6)2-4/h3-6H,1-2H2 |
InChI Key |
DHTBLLDMFKGNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2C=O |
Origin of Product |
United States |
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